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# Butyrolactone II: A Fungal Metabolite with Therapeutic Potential

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Compound of Interest		
Compound Name:	Butyrolactone li	
Cat. No.:	B2880108	Get Quote

Molecular Formula: C19H16O7

#### **Abstract**

**Butyrolactone II**, a polyketide butenolide derived from fungi of the Aspergillus genus, has emerged as a molecule of significant interest to the scientific and drug development communities. With a molecular formula of C<sub>19</sub>H<sub>16</sub>O<sub>7</sub>, this compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This in-depth technical guide provides a comprehensive overview of **Butyrolactone II**, detailing its chemical properties, biological activities with associated quantitative data, and the experimental protocols utilized for its characterization. Furthermore, this document illustrates the key signaling pathways modulated by **Butyrolactone II**, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

#### Introduction

**Butyrolactone II** is a natural product isolated from various fungal species, including Aspergillus terreus and Aspergillus flavipes.[1][2] Its chemical structure features a y-butyrolactone ring, a core motif found in numerous biologically active compounds. The presence of multiple hydroxyl groups and aromatic rings contributes to its diverse pharmacological profile. This guide will delve into the key biological activities of **Butyrolactone II**, namely its inhibitory effects on 5-lipoxygenase and  $\alpha$ -glucosidase, its antioxidant properties, and its recently discovered role in modulating the Nrf-2/SKN-1 signaling pathway, which is critical for cellular defense against oxidative stress.



### **Chemical and Physical Properties**

Butyrolactone II is characterized by the following properties:

Property	Value	Reference
Molecular Formula	C19H16O7	[3]
Molecular Weight	356.33 g/mol	[3]
CAS Number	87414-44-6	[3]
Appearance	Not specified in literature	
Solubility	Soluble in DMSO and methanol	[4]

## **Biological Activities and Quantitative Data**

**Butyrolactone II** has been evaluated for several biological activities, with key quantitative data summarized in the table below.



Biological Activity	Assay	Result (IC50/EC50)	Source Organism	Reference
5-Lipoxygenase Inhibition	Spectrophotomet ric	IC50: 21.43 μg/mL	Aspergillus F06Z-509	[1]
α-Glucosidase Inhibition	Spectrophotomet ric	Less active than Butyrolactone I	Aspergillus terreus MC751	[5][6]
DPPH Radical Scavenging	Spectrophotomet ric	IC50: 17.64 ± 6.41 μM	Aspergillus terreus MC751	[6]
DPPH Radical Scavenging	Spectrophotomet ric	EC50: 42.05 μM	Aspergillus terreus	[7]
Neuroprotection	C. elegans model	Alleviates Aβ- induced chemotaxis disorder, prolongs lifespan	Aspergillus terreus	[7]

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research.

### 5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-LOX inhibitory activity of **Butyrolactone II** was determined using a spectrophotometric method based on the procedure described by Wang et al. (2010).[1]

- Enzyme Source: 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human 5-LOX).
- Substrate: Arachidonic acid.
- Assay Principle: The assay measures the formation of conjugated dienes from the oxidation of arachidonic acid by 5-LOX, which results in an increase in absorbance at 234 nm.



#### Procedure:

- Prepare a reaction mixture containing phosphate buffer (pH 6.3), the 5-LOX enzyme solution, and various concentrations of **Butyrolactone II** (dissolved in a suitable solvent like DMSO).
- Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
- Initiate the reaction by adding the arachidonic acid substrate.
- Monitor the increase in absorbance at 234 nm for a set duration using a UV-Vis spectrophotometer.
- The percentage of inhibition is calculated by comparing the rate of reaction in the presence of **Butyrolactone II** to that of a control without the inhibitor.
- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### α-Glucosidase Inhibition Assay

The  $\alpha$ -glucosidase inhibitory activity was assessed as described by Dewi et al. (2014), who found **Butyrolactone II** to be less active than its counterpart, Butyrolactone I.[5][6]

- Enzyme Source: α-glucosidase from Saccharomyces cerevisiae.
- Substrate:p-nitrophenyl-α-D-glucopyranoside (pNPG).
- Assay Principle: The assay measures the enzymatic hydrolysis of pNPG to p-nitrophenol, a yellow-colored product, which can be quantified by measuring the absorbance at 405 nm.
- Procedure:
  - Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.0), the  $\alpha$ -glucosidase enzyme solution, and various concentrations of **Butyrolactone II**.
  - Pre-incubate the mixture at 37 °C for 15 minutes.



- Initiate the reaction by adding the pNPG substrate.
- Incubate the plate at 37 °C for another 15 minutes.
- Stop the reaction by adding a sodium carbonate solution.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition and the IC<sub>50</sub> value as described for the 5-LOX assay.

# DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant capacity of **Butyrolactone II** was determined by its ability to scavenge the stable DPPH free radical, as detailed in the study by Dewi et al. (2014).[6]

- Reagent: DPPH in methanol.
- Assay Principle: The antioxidant molecule donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
- Procedure:
  - Prepare a methanolic solution of DPPH.
  - In a 96-well plate, add various concentrations of Butyrolactone II to the DPPH solution.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a microplate reader.
  - The percentage of radical scavenging activity is calculated using the formula: [(A\_control A\_sample) / A\_control] x 100, where A\_control is the absorbance of the DPPH solution without the sample, and A\_sample is the absorbance of the DPPH solution with the sample.

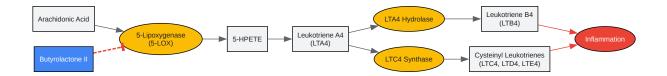


• The IC<sub>50</sub> or EC<sub>50</sub> value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

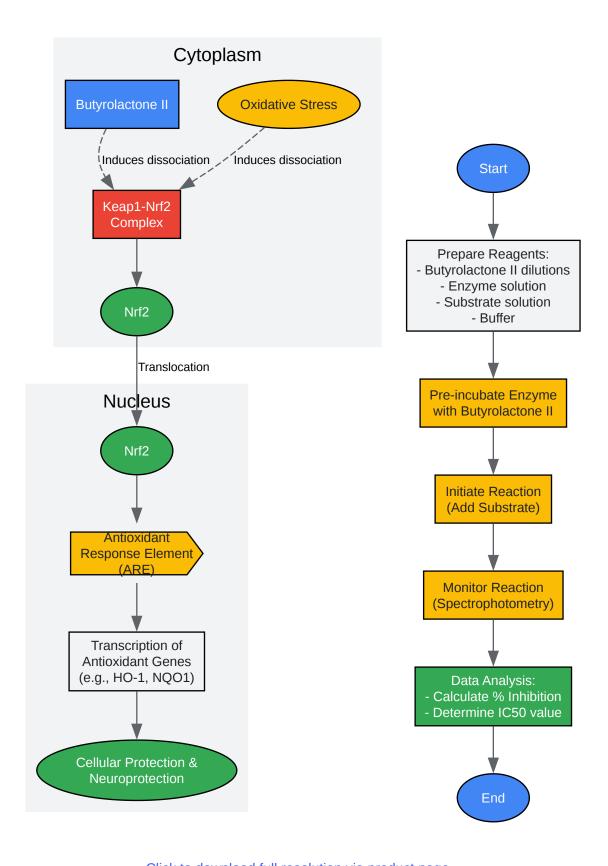
# Signaling Pathways and Mechanisms of Action Inhibition of the 5-Lipoxygenase Pathway

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent proinflammatory mediators.[8] By inhibiting 5-LOX, **Butyrolactone II** can effectively reduce the production of these inflammatory molecules, suggesting its potential as an anti-inflammatory agent.









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